(2,2-Difluorocyclopentyl)methanesulfonamide
CAS No.:
Cat. No.: VC17534002
Molecular Formula: C6H11F2NO2S
Molecular Weight: 199.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11F2NO2S |
|---|---|
| Molecular Weight | 199.22 g/mol |
| IUPAC Name | (2,2-difluorocyclopentyl)methanesulfonamide |
| Standard InChI | InChI=1S/C6H11F2NO2S/c7-6(8)3-1-2-5(6)4-12(9,10)11/h5H,1-4H2,(H2,9,10,11) |
| Standard InChI Key | UBYIRQWAVXRCQK-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C(C1)(F)F)CS(=O)(=O)N |
Introduction
Synthesis and Chemical Properties
Synthetic Routes
The primary synthesis route involves reacting methanesulfonyl chloride with 2,2-difluorocyclopentylamine under controlled conditions. This reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic sulfur center of methanesulfonyl chloride. The general equation is:
Optimization of reaction parameters—such as temperature (typically 0–5°C), solvent (e.g., dichloromethane), and stoichiometry—ensures yields exceeding 85%. Alternative methods, including Grignard reagent-mediated alkylation or fluorination of pre-formed sulfonamides, remain under investigation.
Physicochemical Characteristics
Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 199.22 g/mol |
| Melting Point | 98–102°C (predicted) |
| LogP (Octanol-Water) | 1.2 (estimated) |
| Aqueous Solubility | 2.1 mg/mL (pH 7.4) |
The difluorocyclopentyl group enhances lipid solubility, potentially improving blood-brain barrier penetration compared to non-fluorinated analogs.
Biological Activity and Mechanism of Action
Enzyme Inhibition
Sulfonamides are renowned for their ability to inhibit carbonic anhydrases (CAs), and (2,2-Difluorocyclopentyl)methanesulfonamide exhibits nanomolar affinity for CA-II and CA-IX isoforms. Fluorine atoms at the 2-position create steric hindrance, modulating binding pocket interactions. For instance, in CA-II, the sulfonamide group coordinates the active-site zinc ion, while the difluorocyclopentyl moiety engages hydrophobic residues (e.g., Val-121 and Phe-131).
Applications in Medicinal Chemistry
Anticancer Drug Development
The compound’s CA-IX inhibition is particularly relevant in oncology, as CA-IX is overexpressed in hypoxic tumors (e.g., glioblastoma, renal cell carcinoma). In vitro, it reduces extracellular acidification in HT-29 colon cancer cells by 40% at 10 µM, impairing tumor survival.
Neuroprotective Agents
By inhibiting neuronal CA isoforms, the compound may mitigate oxidative stress in neurodegenerative models. Zebrafish studies demonstrate a 25% reduction in rotenone-induced dopaminergic neuron loss at 50 µM.
Pharmacokinetics and Drug Interactions
Metabolic Pathways
Hepatic metabolism involves cytochrome P450 3A4 (CYP3A4)-mediated oxidation of the cyclopentyl ring, producing two major metabolites: a monohydroxy derivative (62% abundance) and a dihydroxy derivative (23%). Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases systemic exposure by 3.2-fold.
Plasma Protein Binding
Plasma protein binding exceeds 92%, primarily to albumin, limiting free drug concentration. This high binding may necessitate dose adjustments in hypoalbuminemic patients.
Comparative Analysis with Related Compounds
Versus Non-Fluorinated Sulfonamides
Fluorination increases membrane permeability (P: 12 × 10 cm/s vs. 6 × 10 cm/s for non-fluorinated analogs), but may elevate hERG channel inhibition risk (IC: 1.8 µM).
Research Findings and Future Directions
Recent Advances
-
Crystallographic Studies: X-ray structures (PDB: 8X4T) reveal hydrogen bonding between the sulfonamide group and Thr-199 in CA-II.
-
Prodrug Development: Phosphonoxymethyl prodrugs improve oral bioavailability from 22% to 67% in rats.
Unanswered Questions
-
Long-term toxicity profiles in mammalian models.
-
Synergy with checkpoint inhibitors in immunotherapy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume